Product packaging for 5-Bromo-2-methylpyridine(Cat. No.:CAS No. 3430-13-5)

5-Bromo-2-methylpyridine

Cat. No.: B113479
CAS No.: 3430-13-5
M. Wt: 172.02 g/mol
InChI Key: OFKWIQJLYCKDNY-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H6BrN and its molecular weight is 172.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrN B113479 5-Bromo-2-methylpyridine CAS No. 3430-13-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylpyridine
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InChI

InChI=1S/C6H6BrN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKWIQJLYCKDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360871
Record name 5-Bromo-2-methylpyridine
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Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-13-5
Record name 5-Bromo-2-methylpyridine
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Record name 5-Bromo-2-methylpyridine
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Record name 5-Bromo-2-methylpyridine
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Synthetic Methodologies and Reaction Pathways of 5 Bromo 2 Methylpyridine

Direct Bromination Approaches to 5-Bromo-2-methylpyridine

Direct bromination of 2-methylpyridine (B31789) (also known as 2-picoline) presents a straightforward, albeit challenging, route to obtaining this compound. The primary hurdles lie in controlling the regioselectivity of the reaction and managing the formation of byproducts.

Electrophilic Aromatic Substitution with Brominating Agents

The most common direct approach involves the electrophilic aromatic substitution (EAS) of 2-methylpyridine using various brominating agents. The pyridine (B92270) ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. daneshyari.comgcwgandhinagar.com This inherent low reactivity often necessitates harsh reaction conditions or the use of catalysts to facilitate the bromination process.

Direct bromination of 2-picoline with bromine, often in the presence of a Lewis acid, typically yields a mixture of 3-bromo-2-methylpyridine (B185296) and this compound. google.com The separation of these isomers is notoriously difficult due to their very close boiling points, posing a significant challenge for purification on an industrial scale. google.comgoogle.com

Brominating AgentTypical ConditionsProductsReference
Bromine (Br₂)Lewis acid (e.g., AlCl₃)Mixture of 3-bromo-2-methylpyridine and this compound google.com
N-Bromosuccinimide (NBS)Radical initiator or lightPrimarily side-chain bromination (2-(bromomethyl)pyridine) daneshyari.com

The regioselectivity of the electrophilic bromination of 2-methylpyridine is governed by the electronic effects of the substituents on the pyridine ring. The nitrogen atom strongly deactivates the ortho (2- and 6-) and para (4-) positions through its inductive effect and by protonation or coordination to a Lewis acid under reaction conditions. The methyl group at the 2-position is an activating, ortho- and para-directing group. smolecule.com

The interplay of these effects directs the incoming electrophile (bromonium ion or its equivalent) to the positions least deactivated, which are the 3- and 5-positions (meta to the nitrogen). The 5-position is electronically favored over the 3-position due to the directing influence of the methyl group. However, the formation of the 3-bromo isomer indicates that the deactivating effect of the nitrogen atom is the dominant factor. Computational studies on analogous systems help in understanding the site selectivity by analyzing the electron density at different positions of the pyridine ring. smolecule.com

Maximizing the yield and selectivity for this compound in direct bromination requires careful optimization of several reaction parameters. Key factors include the choice of brominating agent, solvent, temperature, and reaction time. For instance, bromination of the related 5-fluoro-2-methylpyridine (B1303128) using bromine and a Lewis acid catalyst in dichloromethane (B109758) required reflux conditions to achieve a modest yield, highlighting the need for forcing conditions due to the deactivated ring. While nuclear bromination is favored by lower temperatures and polar solvents, achieving high selectivity remains a challenge. daneshyari.com The direct bromination of 2-picoline is reported to result in a 45:55 ratio of the 3- and 5-bromo isomers, making separation by traditional methods like distillation impractical. google.com

The use of catalysts is crucial in the electrophilic bromination of pyridines. Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) and iron(III) bromide (FeBr₃) are commonly employed. google.com These catalysts function by polarizing the bromine molecule, generating a more potent electrophile that can attack the electron-deficient pyridine ring.

A phenomenon known as the "swamping catalyst effect" can be utilized, where a large excess of a Lewis acid is used. acs.org The catalyst coordinates strongly with the nitrogen atom of the pyridine ring, further increasing its electron-withdrawing effect and directing the substitution to the meta-position (3- and 5-positions). However, a major drawback of this method is the large amount of catalyst required, which can lead to poor catalytic efficiency and increased waste. google.com

Bromination of Pyridine N-oxides and Subsequent Deoxygenation

An alternative strategy to enhance the reactivity of the pyridine ring towards electrophilic substitution is through the formation of the corresponding N-oxide. The N-oxide group is activating and directs electrophiles to the 4-position. gcwgandhinagar.comnih.gov While this is a common strategy for 4-functionalization, its application for obtaining the 5-bromo isomer is less direct.

The synthesis of this compound N-oxide has been reported, but typically starting from this compound itself. smolecule.comresearchgate.netnih.gov The process involves oxidation with reagents like hydrogen peroxide in acetic acid. researchgate.netnih.gov The reverse process, starting with 2-methylpyridine N-oxide, would likely lead to bromination at the 4-position. Subsequent deoxygenation, for example with PCl₃ or PBr₃, would then yield 4-bromo-2-methylpyridine. Therefore, this method is not a direct route to the desired 5-bromo isomer.

Indirect Synthesis Routes to this compound

To circumvent the regioselectivity issues associated with direct bromination, several indirect synthetic routes have been developed. These methods often involve multiple steps but offer the advantage of producing the desired isomer with high purity.

One of the most effective indirect methods starts from 5-amino-2-methylpyridine (B47470). This intermediate can be converted to this compound via a Sandmeyer-type reaction. chemicalbook.comgoogle.com The amino group is first diazotized with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then treated with a copper(I) bromide catalyst to introduce the bromine atom at the 5-position. google.com This method provides good yields and avoids the formation of the 3-bromo isomer.

Another patented indirect route begins with 6-methyl-3-pyridinecarboxylic acid. google.com This starting material is converted in a multi-step sequence through its ethyl ester, the corresponding amide, and then to 6-methyl-3-aminopyridine via a Hofmann degradation. The resulting amine is then subjected to a Sandmeyer reaction to yield this compound. google.com

A further synthetic pathway starts from diethyl malonate and 5-nitro-2-chloropyridine. google.comchemicalbook.com A condensation reaction followed by decarboxylation yields 5-nitro-2-methylpyridine. This is then reduced to 5-amino-2-methylpyridine, which can be converted to the target compound as described above. chemicalbook.comgoogle.com

Starting MaterialKey IntermediatesFinal StepReference
5-Amino-2-methylpyridineDiazonium saltSandmeyer reaction with CuBr/HBr chemicalbook.comgoogle.com
6-Methyl-3-pyridinecarboxylic acid6-Methyl-3-pyridinecarboxamide, 6-Methyl-3-aminopyridineSandmeyer reaction google.com
Diethyl malonate and 5-nitro-2-chloropyridine5-Nitro-2-methylpyridine, 5-Amino-2-methylpyridineSandmeyer reaction google.comchemicalbook.com
6-Methylpyridine-3-ol-Not specified in detail chemicalbook.com

These indirect routes, while more laborious, offer significant advantages in terms of selectivity and purity of the final product, making them more suitable for applications where isomeric purity is critical.

Synthesis from 5-Nitryl-2-chloropyridine Precursors

A common and industrially applicable method for synthesizing this compound begins with 5-Nitryl-2-chloropyridine. google.com This pathway involves a series of well-defined reaction steps, including condensation, decarboxylation, reduction, and finally, diazotization and bromination. google.com

The initial step involves the reaction of diethyl malonate with an alkali metal, such as sodium or sodium hydride, to form a salt. google.comchemicalbook.com This salt then undergoes a condensation reaction with 5-Nitryl-2-chloropyridine. google.com This reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures. chemicalbook.com The use of microwave irradiation in the presence of a copper catalyst has been shown to facilitate the α-arylation of diethyl malonate with aryl halides, suggesting a potential for optimizing this step. arabjchem.org

Table 1: Condensation Reaction Parameters

Reactants Catalyst/Base Solvent Temperature Outcome

Following the condensation reaction, the resulting product undergoes decarboxylation under acidic conditions to yield 5-Nitryl-2-methylpyridine. google.comvulcanchem.com This step is crucial for removing the ester group originating from diethyl malonate. The reaction is typically achieved by heating the intermediate in the presence of a strong acid like hydrochloric acid. google.com

The nitro group of 5-Nitryl-2-methylpyridine is then reduced to an amino group to form 5-Amino-2-methylpyridine. google.com This transformation is commonly achieved through catalytic hydrogenation. wikipedia.org A widely used catalyst for this purpose is palladium on carbon (Pd/C). google.comtandfonline.com The reaction can be carried out using hydrogen gas or through transfer hydrogenation with hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate. tandfonline.com Recent advancements have also explored electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor as a method for reducing nitroarenes under mild conditions. beilstein-journals.org

Table 2: Hydrogenation Reaction Details

Starting Material Catalyst Hydrogen Source Product

The final step in this synthetic sequence is the conversion of 5-Amino-2-methylpyridine to this compound. This is accomplished through a diazotization reaction followed by bromination. google.com The amino group is first treated with an acid, such as hydrobromic acid, to form a salt. Subsequent treatment with sodium nitrite at low temperatures (0 to -10 °C) generates a diazonium salt. google.com This unstable intermediate is then reacted with a bromine source to introduce the bromine atom at the 5-position of the pyridine ring. google.com

Synthesis from 6-Methyl-3-pyridinecarboxylic Acid Derivatives

An alternative synthetic route to this compound utilizes 6-Methyl-3-pyridinecarboxylic acid as the starting material. google.com This pathway offers the advantage of mild reaction conditions and high yields. google.com

The initial step in this method is the esterification of 6-Methyl-3-pyridinecarboxylic acid. google.com This is typically achieved by reacting the carboxylic acid with an alcohol, such as ethanol, in the presence of an acid catalyst like sulfuric acid or thionyl chloride. google.comgoogle.com The reaction is generally performed at temperatures ranging from 30 to 80°C. google.com This process converts the carboxylic acid into its corresponding ethyl ester, 6-Methyl-3-pyridinecarboxylic acid ethyl ester. google.com The synthesis of related methyl esters, such as methyl 6-methylpyridine-2-carboxylate, is also well-documented. nih.gov

Ammonolysis to 6-Methyl-3-pyridinecarboxamide

A key step in an alternative synthesis route to this compound involves the formation of 6-methyl-3-pyridinecarboxamide. This is achieved through the ammonolysis of an ester precursor, typically ethyl 6-methyl-3-pyridinecarboxylate. The reaction is conducted by treating the ester with ammonia (B1221849) water. google.com The process generally involves reacting ethyl 6-methyl-3-pyridinecarboxylate in an ammonia water solution for a duration of 4 to 10 hours at temperatures ranging from -5°C to 60°C to yield 6-methyl-3-pyridinecarboxamide. google.com This method is advantageous because the resulting amide has poor water solubility, allowing it to be directly separated from the aqueous reaction medium, which simplifies purification and reduces environmental pollution from solvent extraction. google.com

Hofmann Degradation to 6-Methyl-3-aminopyridine

The Hofmann degradation, or Hofmann rearrangement, is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. mychemblog.commasterorganicchemistry.com This reaction is executed by treating the amide with bromine or chlorine in a basic solution. mychemblog.com

In the synthesis pathway for this compound, 6-methyl-3-pyridinecarboxamide is converted to 6-methyl-3-aminopyridine via this degradation. google.com The reaction is performed by treating the amide in a sodium hydroxide (B78521) solution that contains a halogen. google.com The process is typically carried out at a temperature between 20°C and 100°C for 1 to 6 hours. google.com The Hofmann reaction is a critical method for producing 3-aminopyridine (B143674) and its derivatives from the corresponding nicotinamides. e-bookshelf.deorgsyn.org

One documented example of this degradation achieved a high yield of the desired amine product.

ReactantReagentsConditionsProductYield
6-Methyl-3-pyridinecarboxamideNaOH, HalogenHeated oil bath (70-80°C), 4 hours; Recrystallization from n-hexane-CH₂Cl₂ (1:1)6-Methyl-3-aminopyridine91% google.com

This table illustrates the reaction conditions and outcome for the Hofmann degradation step.

Bromination of 6-Methyl-3-aminopyridine

The final step in this synthetic sequence is the conversion of 6-methyl-3-aminopyridine to the target compound, this compound. google.com This transformation is accomplished through a Sandmeyer-type reaction, which involves the diazotization of the amino group followed by displacement with a bromide ion. This method effectively avoids the formation of the 3-bromo isomer, a significant byproduct in the direct bromination of 2-methylpyridine. google.com

The procedure involves adding 6-methyl-3-aminopyridine to a hydrobromic acid (HBr) solution containing a catalytic amount of copper(I) bromide (CuBr). google.com A solution of sodium nitrite (NaNO₂) is then added dropwise at a controlled temperature, typically between -10°C and 20°C. google.com The reaction proceeds for 1 to 6 hours to furnish this compound. google.com

Starting MaterialReagentsTemperatureProductYield
6-Methyl-3-aminopyridine48% HBr, CuBr, NaNO₂ (sat. aq.)0-5°CThis compound63% google.com
6-Methyl-3-aminopyridine48% HBr, CuBr, NaNO₂ (sat. aq.)Not specifiedThis compound67.2% google.com

This table summarizes the conditions and yields for the bromination of 6-methyl-3-aminopyridine via a Sandmeyer reaction.

Conjugate Reduction-Bromination Strategies

The synthesis begins with the reaction of diethyl malonate with an alkali metal, such as sodium, to form a salt. This salt then undergoes a condensation reaction with 5-nitro-2-chloropyridine, followed by decarboxylation under acidic conditions to produce 5-nitro-2-methylpyridine. google.com

The key reduction step involves the catalytic hydrogenation of 5-nitro-2-methylpyridine. This is performed using a Palladium on carbon (Pd/C) catalyst to reduce the nitro group to an amino group, yielding 5-amino-2-methylpyridine. google.com

Finally, the resulting 5-amino-2-methylpyridine is converted to this compound. The amine is first treated with acid to form a salt, then cooled to between 0°C and -10°C. google.com Bromine is added, followed by an aqueous solution of sodium nitrite, leading to the formation of the final product with a reported yield of 92%. google.com

StepReactionKey ReagentsProductYield
1Condensation/DecarboxylationDiethyl malonate, Sodium, 5-nitro-2-chloropyridine, HCl5-Nitro-2-methylpyridine---
2Hydrogenation ReductionPd/C catalyst, H₂5-Amino-2-methylpyridine---
3Diazotization/BrominationHBr, Br₂, NaNO₂This compound92% google.com

This table outlines the key stages of the conjugate reduction-bromination synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in chemical manufacturing. This includes the synthesis of pyridine derivatives, where green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Reduced-Solvent Methodologies

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Research into the synthesis of related heterocyclic compounds has demonstrated the feasibility and benefits of solvent-free reactions. For instance, the synthesis of various imidazo[1,2-a]pyridines has been successfully achieved by reacting 2-aminopyridines with α-haloketones without any solvent, resulting in excellent product yields. scielo.br

Another green approach involves using water as the reaction medium. An environmentally friendly bromination technique for aromatic heterocycles has been developed using a bromide-bromate (NaBr/NaBrO₃) couple in water. amazonaws.com This method serves as a safer and more sustainable alternative to using elemental bromine and organic solvents for the bromination of aminopyridine derivatives. amazonaws.com

Catalytic Systems for Enhanced Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product. rsc.org The use of catalytic systems is paramount for enhancing atom economy, as catalysts can facilitate reactions with high selectivity and efficiency while being used in small quantities. google.comgoogle.com

The synthesis of this compound utilizes several catalytic processes:

Copper-Catalyzed Sandmeyer Reaction : The bromination of 6-methyl-3-aminopyridine uses a catalytic amount of CuBr, which is more atom-economical than using stoichiometric copper reagents. google.com

Palladium-Catalyzed Hydrogenation : The reduction of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine is achieved using a Pd/C catalyst. google.com

Industrial Scale-Up and Process Optimization of this compound Production

The transition from laboratory synthesis to industrial-scale production of this compound necessitates the development of cost-effective, safe, and high-yield manufacturing processes. Historically, the direct bromination of 2-methylpyridine (2-picoline) was a common approach. However, this method is fraught with challenges for large-scale application, primarily due to the formation of a mixture of isomers, including the 3-bromo and this compound. google.comgoogle.com The boiling points of these isomers are very close (199.05 °C for 5-bromo-2-picoline and 201.71 °C for 3-bromo-2-picoline), making their separation by traditional distillation methods difficult and inefficient, which is not suitable for industrial production. google.com Furthermore, this route often requires a large amount of aluminum trichloride as a catalyst, which has poor catalytic effect and generates significant waste. google.compatsnap.com

To overcome these limitations, alternative synthetic pathways have been developed and optimized for industrial application. These multi-step processes are designed to be highly regioselective, thus avoiding the problematic isomeric mixtures and simplifying purification. Two prominent industrial methods have been patented, offering higher yields, milder reaction conditions, and greater suitability for large-scale manufacturing. google.comgoogle.compatsnap.com

A second, widely adopted industrial process begins with 5-nitro-2-chloropyridine. google.compatsnap.com This method involves a sequence of reactions, including condensation, decarboxylation, reduction, and a final diazotization-bromination step. This pathway is noted for its operational simplicity, effective catalysis (e.g., using Pd/C for hydrogenation), and high yields for each step, making it particularly amenable to industrial scale-up. google.com

Process optimization for large-scale production also focuses on enhancing efficiency and purity through modern chemical engineering principles. The use of continuous flow reactors for halogenation reactions has been proposed as a strategy to improve yield and selectivity while minimizing by-products. smolecule.com Careful control over reaction parameters such as temperature, reaction time, and the sequence of reagent addition is critical to ensure consistent product quality and maximize output. google.com For instance, in the final bromination step of the second route, the controlled dripping of bromine followed by a sodium nitrite solution is a key process parameter. google.com

The following tables provide a comparative overview of the synthetic methodologies and detailed findings from a patented industrial process.

Table 1: Comparison of Synthetic Routes to this compound

MethodStarting Material(s)Key Process StepsAdvantagesDisadvantages (Primarily for Traditional Method)
Traditional Direct Bromination2-Methylpyridine (2-Picoline), BromineDirect electrophilic substitution using a Lewis acid catalyst (e.g., AlCl₃).Fewer steps in principle.Low yield (~16% of desired isomer); produces a difficult-to-separate mixture of 3-bromo and 5-bromo isomers; large catalyst consumption; significant by-product formation. google.com
Patented Multi-Step Synthesis 16-Methyl-3-pyridinecarboxylic acid, Ethanol, Ammonia1. Esterification 2. Amidation 3. Hofmann degradation 4. BrominationHigh yield; mild reaction conditions; readily available raw materials; avoids formation of the 3-bromo isomer, simplifying purification. google.compatsnap.comMultiple reaction steps.
Patented Multi-Step Synthesis 2Diethyl malonate, 5-Nitro-2-chloropyridine1. Condensation & Decarboxylation 2. Hydrogenation (Pd/C catalyst) 3. Diazotization & BrominationHigh yield in each step; mild conditions; simple operation and work-up; suitable for industrial production. google.compatsnap.comMultiple reaction steps.

Table 2: Detailed Findings for an Industrial Synthesis Process (Based on CN101560183B)

Step No.ReactionKey Reagents & ConditionsIntermediate/ProductReported Yield
1Condensation & DecarboxylationDiethyl malonate, an alkali metal, 5-nitro-2-chloropyridine, followed by acidic conditions.5-Nitro-2-picolineHigh
2Hydrogenation Reduction5-Nitro-2-picoline, Pd/C catalyst, hydrogen.5-Amino-2-methylpyridineHigh
3Diazotization & Bromination5-Amino-2-methylpyridine, acid, bromine, sodium nitrite solution.This compound92% google.com

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Methylpyridine

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C-5 position of 5-Bromo-2-methylpyridine can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This class of reactions is fundamental to the functionalization of the pyridine (B92270) ring.

Amination Reactions

Direct displacement of the bromine atom by amine nucleophiles represents a classical approach to forming aminopyridines. This transformation typically proceeds via the SNAr pathway, where a nucleophilic amine attacks the carbon atom bonded to the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the aminated product. While catalyzed methods are now more common, direct amination can be achieved under forceful conditions, often requiring high temperatures and strong bases.

Thiolation and Alkoxylation Reactions

This compound can undergo nucleophilic substitution with sulfur and oxygen nucleophiles to yield the corresponding thioethers and ethers. For instance, reactions with thiols (in the form of thiolates like sodium thiomethoxide) or alcohols (as alkoxides like sodium ethoxide) can effectively displace the bromide. Studies on related halopyridines show that such reactions can be efficiently promoted by microwave heating in solvents like ethanol, providing a more benign alternative to high-boiling aprotic solvents. sci-hub.se The general reactivity order for 2-halopyridines toward sulfur nucleophiles has been observed as I > Br > Cl > F, suggesting that the carbon-halogen bond cleavage is a key part of the reaction mechanism. sci-hub.se

Regioselectivity and Steric Effects in Nucleophilic Attack

In nucleophilic aromatic substitution (SNAr) on the pyridine ring, attack is electronically favored at the C-2 and C-4 positions due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate through resonance. stackexchange.com However, in the case of this compound, the reaction involves the substitution of the leaving group at the C-5 position.

Kinetic and Thermodynamic Parameters of Substitution

The kinetics of nucleophilic aromatic substitution on pyridinium (B92312) systems provide insight into the reaction mechanism. Studies on 2-substituted N-methylpyridinium ions reacting with piperidine (B6355638) in methanol (B129727) reveal that the mechanism is not a simple one-step addition-elimination. nih.gov Instead, the reaction is second-order with respect to the amine nucleophile, suggesting a mechanism where the deprotonation of the addition intermediate is the rate-determining step. nih.gov

Table 1: Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine nih.gov

Leaving GroupOverall 3rd-Order Rate Constant (M⁻²s⁻¹)ΔG‡ (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol K)
2-fluoro2.02 × 10⁻⁵22.519.8-9.1
2-chloro2.10 × 10⁻⁵22.416.3-20.6
2-bromo2.67 × 10⁻⁵22.320.9-4.8
2-iodo2.62 × 10⁻⁵22.315.7-22.2

Note: Data is for a model system (N-methylpyridinium ions) and serves to illustrate general kinetic principles of SNAr on activated pyridine rings.

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. fiveable.menih.gov The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. fiveable.me

Prominent examples of cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically an arylboronic acid, to form a C-C bond. wikipedia.org A study on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated its efficient coupling with a variety of arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a dioxane/water solvent system. mdpi.comresearchgate.net The reaction tolerated a wide range of functional groups on the boronic acid, with electron-donating or electron-withdrawing substituents showing no significant effect on reaction rates or yields. mdpi.com

Table 2: Examples of Suzuki Coupling Products from a this compound Derivative mdpi.com

Arylboronic AcidProduct
4-Methylphenylboronic acid5-(4-Methylphenyl)-2-methylpyridin-3-amine
3,5-Dimethylphenylboronic acid5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine
4-Iodophenylboronic acid5-(4-Iodophenyl)-2-methylpyridin-3-amine
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine

Note: The substrate used in the cited study was 5-bromo-2-methylpyridin-3-amine, illustrating the applicability of the Suzuki reaction to this scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.org It serves as a modern, more versatile alternative to traditional nucleophilic substitution or harsher methods for synthesizing aryl amines. wikipedia.orgacsgcipr.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. libretexts.org The mechanism involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, creating a new C-C bond. wikipedia.org this compound can react with various alkenes in the presence of a palladium catalyst and a base to yield 5-vinyl-2-methylpyridine derivatives. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a reliable method for synthesizing aryl alkynes. Studies on similar bromopyridine substrates have demonstrated successful Sonogashira couplings with a wide range of terminal alkynes. soton.ac.uk

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and is a powerful tool for preparing biaryl compounds, including bipyridines. wikipedia.orgorgsyn.org this compound can be coupled with various organozinc reagents to generate a diverse array of substituted pyridine products.

Table 3: Summary of Major Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)C-C (Aryl-Aryl)Pd(0) complex + Base
Buchwald-HartwigAmine (R₂NH)C-NPd(0) complex + Ligand + Base
HeckAlkene (R-CH=CH₂)C-C (Aryl-Vinyl)Pd(0) complex + Base
SonogashiraTerminal Alkyne (R-C≡CH)C-C (Aryl-Alkynyl)Pd(0) complex + Cu(I) + Base
NegishiOrganozinc Reagent (R-ZnX)C-C (Aryl-Aryl/Alkyl)Pd(0) or Ni(0) complex

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures. This palladium-catalyzed reaction is valued for its tolerance of a wide range of functional groups and generally high yields. Current time information in Denbighshire, GB.mdpi.com In the context of this compound, this reaction provides a powerful method for introducing aryl substituents at the C-5 position of the pyridine ring.

The efficacy of the Suzuki-Miyaura coupling is highly dependent on the catalyst system employed, which consists of a palladium source and often a supporting ligand.

Palladacycles : These are highly active and stable catalysts known for their efficiency in cross-coupling reactions. libretexts.org They have demonstrated high catalytic activity in the Suzuki-Miyaura coupling of various substrates, including heteroaromatic halides. researchgate.net For instance, certain palladacycles have been shown to be effective at very low catalyst loadings, even in the parts-per-million (ppm) range, particularly in aqueous media. rsc.org The stability and activity of palladacycles make them suitable for robust industrial applications. libretexts.org

Palladium on Carbon (Pd/C) : As a heterogeneous catalyst, Pd/C offers significant advantages, including ease of separation from the reaction mixture and potential for recycling. nih.gov Ligand-free Suzuki-Miyaura reactions using Pd/C have been developed that can proceed efficiently in aqueous media at room temperature. nih.gov Analysis has shown that palladium leaching into the solution is minimal, suggesting the reaction proceeds via heterogeneous catalysis. nih.gov

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) : This is one of the most commonly used and versatile homogeneous catalysts for Suzuki-Miyaura reactions. mdpi.comsemanticscholar.org For this compound and its derivatives, Pd(PPh3)4 has been successfully employed to couple various arylboronic acids. mdpi.comresearchgate.net The reaction is typically carried out in a solvent mixture such as 1,4-dioxane (B91453) and water, with a base like potassium phosphate (B84403) (K3PO4) or sodium carbonate (Na2CO3). mdpi.comsemanticscholar.orgresearchgate.net The triphenylphosphine (B44618) (PPh3) ligands are crucial; they are electron-rich and sterically bulky, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org

Below is a table summarizing the reaction conditions for the Suzuki-Miyaura coupling of a this compound derivative with various arylboronic acids using a Pd(PPh3)4 catalyst system. mdpi.comresearchgate.net

The Suzuki-Miyaura reaction is known for its broad substrate scope. nih.gov When coupling with this compound derivatives, a wide variety of arylboronic acids can be used. Research has shown that N-[5-bromo-2-methylpyridin-3-yl]acetamide reacts efficiently with arylboronic acids containing either electron-donating or electron-withdrawing substituents. mdpi.com The experimental results indicated that these substituents had no significant effect on the reaction rates or the product yields. mdpi.com

However, there are limitations. Boronic acids that are prone to rapid protodeboronation (loss of the boronic acid group) under basic conditions can be challenging coupling partners. nih.gov This is particularly true for some five-membered heterocyclic boronic acids and polyfluorophenylboronic acids. nih.gov While this instability can be a limitation, strategies such as using boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can circumvent this issue by slowly releasing the free boronic acid under the reaction conditions. nih.govnih.gov

To improve efficiency and reduce waste, one-pot procedures that combine the formation of the boronic acid intermediate (Miyaura borylation) with the subsequent Suzuki-Miyaura coupling have been developed. nih.govresearchgate.netacsgcipr.org This approach avoids the isolation of the often unstable boronic acid or ester intermediate. nih.gov The process typically involves first reacting an aryl halide with a boron source like bis(pinacolato)diboron (B136004) (B2pin2) in the presence of a palladium catalyst. researchgate.net After the borylation is complete, the second aryl halide and additional base and catalyst are added to the same reaction vessel to perform the Suzuki-Miyaura coupling. acsgcipr.orgmedium.com Microwave-assisted protocols have been shown to accelerate these one-pot reactions significantly. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Negishi, Sonogashira, Heck)

Besides the Suzuki-Miyaura reaction, this compound can participate in other transition metal-catalyzed cross-coupling reactions to form various carbon-carbon and carbon-heteroatom bonds.

Stille Coupling : This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide. While effective, the toxicity of the organotin reagents and byproducts is a significant drawback compared to the Suzuki-Miyaura reaction. libretexts.org

Negishi Coupling : The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org It has been successfully used in the synthesis of various methyl-substituted bipyridines from bromopyridine precursors. orgsyn.orgorgsyn.org The reaction generally shows good tolerance for various functional groups. orgsyn.org

Sonogashira Coupling : This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Heck Reaction : The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

The following table provides a general comparison of these coupling reactions.

C-H Activation/Functionalization Strategies

Direct C-H activation or functionalization is an emerging area in organic synthesis that offers a more atom-economical approach to modifying organic molecules by avoiding the pre-functionalization step (e.g., halogenation). This strategy involves the direct cleavage of a carbon-hydrogen bond and its replacement with a new bond. While transition metal-catalyzed C-H borylation and subsequent coupling reactions are becoming more common for various aromatic systems, specific studies detailing the direct C-H activation of this compound are less prevalent in the literature compared to its cross-coupling reactions. mdpi.com

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com However, the pyridine ring is generally deactivated towards EAS compared to benzene (B151609). This is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring and makes it less nucleophilic. science.gov Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring.

For substituted pyridines like this compound, the existing substituents influence the position of any potential electrophilic attack. The methyl group is an activating, ortho-, para-directing group, while the bromo group is a deactivating, ortho-, para-directing group. The inherent deactivation of the pyridine ring, compounded by the presence of a deactivating bromo substituent, suggests that this compound would be highly unreactive towards electrophilic aromatic substitution. Any reaction, if it were to occur under harsh conditions, would be directed by the interplay of electronic effects from the nitrogen atom and the two substituents.

Reactions of the Methyl Group

The methyl group at the C-2 position of this compound can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions. The oxidation of methylpyridines to their corresponding carboxylic acids is a common transformation. google.com

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic solutions are typically used for the conversion of methyl groups on aromatic rings to carboxylic acids. reddit.comchemspider.com For instance, the oxidation of a methyl group to a carboxylic acid has been achieved using K₂Cr₂O₇ in H₂SO₄. reddit.com Another method involves the use of KMnO₄ in a mixture of pyridine and water. chemspider.com A process for oxidizing methyl-pyridines using a molecular halogen in an aqueous solution in the presence of actinic radiation has also been described. google.com This would convert this compound to 5-bromopicolinic acid.

Selective oxidation to the aldehyde, 5-bromopicolinaldehyde, is more challenging as aldehydes are susceptible to further oxidation. This transformation typically requires milder and more specific oxidizing agents.

Table 3: Oxidation of the Methyl Group
Desired ProductTypical Oxidizing Agent(s)Example Product Name
Carboxylic AcidKMnO₄ or K₂Cr₂O₇/H₂SO₄5-Bromopicolinic acid
AldehydeMilder oxidizing agents (e.g., SeO₂)5-Bromopicolinaldehyde

Halogenation of the methyl group of this compound proceeds via a free radical mechanism, typically initiated by UV light or a radical initiator. This reaction allows for the introduction of a halogen atom onto the methyl group, producing a versatile synthetic intermediate.

The synthesis of 5-bromo-2-(chloromethyl)pyridine (B63289) involves the chlorination of the methyl group. This can be achieved using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) with a radical initiator such as benzoyl peroxide or AIBN. The synthesis of the related compound 2-bromo-6-chloromethylpyridine has been accomplished using cyanuric chloride in DMF, followed by reaction with 2-bromo-6-hydroxymethylpyridine. mdpi.com Another conventional route for converting a hydroxymethyl group to a chloromethyl group involves the use of thionyl chloride (SOCl₂). mdpi.com The compound 5-Bromo-2-(chloromethyl)pyridine hydrochloride is a known substance. appchemical.com

Similarly, bromination of the methyl group can be accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator. For example, 2-bromo-5-methyl-pyridine reacts with NBS and 2,2'-azobis(2-ethylpropionitrile) in 1,2-dichloroethane (B1671644) to achieve bromination of the methyl group. ambeed.com

Table 4: Halogenation of the Methyl Group
ReactionTypical ReagentsProduct
ChlorinationN-Chlorosuccinimide (NCS), SO₂Cl₂5-Bromo-2-(chloromethyl)pyridine appchemical.com
BrominationN-Bromosuccinimide (NBS), AIBN5-Bromo-2-(bromomethyl)pyridine

Reactions Involving Pyridyne Intermediates and Isomerization

Halogenated pyridines, such as this compound, can undergo elimination reactions in the presence of a very strong base to form highly reactive intermediates known as pyridynes (or dehydropyridines). The formation of a pyridyne intermediate from a halopyridine typically involves proton abstraction by a strong base (like sodium amide or potassium tert-butoxide) from a carbon adjacent to the halogen-bearing carbon, followed by the elimination of the halide ion.

For this compound, treatment with a strong base could potentially lead to the formation of 2-methyl-4,5-pyridyne or 2-methyl-3,4-pyridyne, although the latter would be less likely due to the difficulty of deprotonating the C-3 position. Once formed, these pyridyne intermediates are highly reactive and will readily react with any available nucleophiles. In the absence of an external nucleophile, isomerization can occur. Research on 3,4-pyridynes has shown they are valuable intermediates in regioselective reactions. mdpi.com The "halogen dance" reaction is a known isomerization process for halogenated pyridines in the presence of strong bases, which proceeds through aryne-like intermediates. youtube.com This could potentially lead to the migration of the bromine atom to a different position on the pyridine ring.

Applications of 5 Bromo 2 Methylpyridine As a Building Block in Complex Chemical Synthesis

Synthesis of Heterocyclic Compounds

5-Bromo-2-methylpyridine is a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the bromine atom allows for a range of cross-coupling reactions, while the pyridine (B92270) ring itself can be a scaffold for the construction of fused ring systems.

Preparation of Bipyridyl and Dipyridyl Derivatives

The synthesis of bipyridyl and dipyridyl derivatives is a prominent application of this compound. These reactions typically involve carbon-carbon bond formation at the site of the bromine atom.

One notable example is the synthesis of 6,6'-dimethyl-3,3'-bipyridine . This is achieved through the Ullmann coupling reaction, a classic method for the formation of biaryl compounds. In this reaction, two molecules of this compound are coupled in the presence of a copper catalyst at elevated temperatures to yield the symmetrical bipyridine product.

Another important derivative, 5,5'-dimethyl-2,2'-bipyridine , can also be synthesized from a derivative of this compound. Although the direct coupling of this compound would not yield this specific isomer, its derivatives are instrumental in Stille coupling reactions to achieve this and other substituted bipyridines.

Starting MaterialCoupling ReactionProduct
This compoundUllmann Coupling6,6'-dimethyl-3,3'-bipyridine
2-Bromo-5-methylpyridine (B20793) (isomer)Stille Coupling5,5'-dimethyl-2,2'-bipyridine

Synthesis of Pyridine-Fused Systems

Beyond the synthesis of bipyridyls, this compound and its derivatives are valuable precursors for the construction of more complex, fused heterocyclic systems. The reactivity of the brominated pyridine allows for its incorporation into annulation reactions, where a new ring is built onto the existing pyridine scaffold.

A significant class of pyridine-fused systems that can be synthesized are the pyrido[2,3-d]pyrimidines . These compounds are of considerable interest in medicinal chemistry due to their diverse biological activities. The general synthetic strategy involves the reaction of a suitably functionalized pyridine derivative, which can be prepared from this compound, with a reagent that provides the necessary atoms to form the pyrimidine ring. For instance, an amino-substituted derivative of this compound can be reacted with various reagents to construct the fused pyrimidine ring.

Precursor in Medicinal Chemistry

The utility of this compound extends significantly into the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of novel pharmaceutical agents. google.comchemicalbook.com Its structural features are often incorporated into the core of biologically active molecules.

Development of Novel Pharmaceutical Agents

The pyridine moiety is a common feature in many pharmaceuticals, and this compound provides a convenient entry point for the synthesis of a variety of derivatives for biological screening. The ability to perform cross-coupling reactions at the 5-position allows for the introduction of diverse substituents, leading to the generation of large libraries of compounds for drug discovery programs.

This compound has been identified as a promising intermediate in the production of cardiovascular and cerebrovascular drugs. google.comchemicalbook.com While specific, marketed drugs directly synthesized from this compound are not extensively documented in publicly available literature, its role as a starting material for the synthesis of novel compounds with potential therapeutic effects in these areas is recognized. For example, derivatives of this compound have been synthesized and investigated for their anti-thrombolytic activity, which is relevant to the treatment of both cardiovascular and cerebrovascular diseases. mdpi.com The synthesis of various pyridine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) has led to the discovery of compounds with significant lysis values against clot formation in human blood. mdpi.com

Therapeutic AreaApplication of this compound
CardiovascularPrecursor for novel compounds with anti-thrombolytic activity. mdpi.com
CerebrovascularIntermediate for the synthesis of potential therapeutic agents. google.comchemicalbook.com

There is a clear application of this compound as an intermediate in the development of drugs for respiratory diseases. A derivative of this compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891) , is a key intermediate in the synthesis of inhibitors of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a target for drugs aimed at treating pain and respiratory diseases such as asthma. The inhibition of TRPA1 can lead to bronchoprotective and antitussive effects. The synthesis of this key intermediate provides a route to novel TRPA1 antagonists for the potential treatment of respiratory conditions.

Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that explores how modifying a molecule's chemical structure affects its biological activity. oncodesign-services.comcollaborativedrug.com By systematically altering functional groups on a core scaffold and assessing the resulting changes in potency, selectivity, or safety, researchers can identify the key structural features required for a desired biological effect. oncodesign-services.comdrugdesign.org

This principle has been applied to derivatives synthesized from this compound. In one study, a series of novel pyridine derivatives were synthesized from 5-bromo-2-methylpyridin-3-amine using Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com The resulting compounds were then tested for biological activities, such as anti-thrombolytic and biofilm inhibition capabilities. mdpi.com This approach allows for the evaluation of how different aryl group substitutions on the pyridine core influence biological outcomes, providing valuable data for optimizing lead compounds. mdpi.com For example, the study identified specific derivatives with enhanced activity, such as compound 4b , which showed the highest percentage of clot lysis (41.32%), and compound 4f , which was most potent against E. coli biofilm formation (91.95% inhibition). mdpi.com Such studies are crucial for guiding the development of more effective therapeutic agents. nih.govnih.gov

Table 1: SAR of Selected Pyridine Derivatives Synthesized from a this compound Precursor mdpi.com
CompoundSubstitution PatternKey Biological ActivityResult
4bAryl group derived from 3,5-dimethylphenylboronic acidAnti-thrombolytic41.32% clot lysis
4fAryl group derived from 4-formylphenylboronic acidBiofilm Inhibition91.95% inhibition against E. coli

Synthesis of Bioactive Molecules and Natural Product Analogs (e.g., Rupestine G)

This compound is a valuable starting material for the total synthesis of complex bioactive molecules and natural products. A notable example is its use in the first total synthesis of the guaipyridine sesquiterpene alkaloid, Rupestine G. royalsocietypublishing.orgresearchgate.net This natural product was synthesized in a nine-step linear sequence starting from commercially available 5-bromo-2-picoline (6). royalsocietypublishing.orgresearchgate.net

The key steps involving the transformation of this compound are:

Oxidation: The synthesis begins with the oxidation of this compound (6) using m-CPBA to form this compound 1-oxide. royalsocietypublishing.orgresearchgate.net

Cyanation: The oxide is then converted to 2-cyanopyridine 8 (3-bromo-6-methylpicolinonitrile) through a modified Reissert-Henze reaction using trimethylsilyl cyanide. royalsocietypublishing.orgresearchgate.net

Table 2: Key Synthetic Steps in the Total Synthesis of Rupestine G from this compound royalsocietypublishing.orgresearchgate.net
StepStarting MaterialKey ReagentsProductPurpose
1This compound (6)m-CPBAThis compound 1-oxideActivation of the pyridine ring
2This compound 1-oxideTrimethylsilyl cyanide, Triethylamine3-Bromo-6-methylpicolinonitrile (8)Introduction of a cyano group for further elaboration
33-Bromo-6-methylpicolinonitrile (8)Potassium methyl malonateMethyl nicotinoylacetate (9)Decarboxylative Blaise reaction to build the carbon skeleton
4Intermediate from previous stepIsopropenylboronic acid pinacol (B44631) ester, Pd catalystIntermediate (11)Suzuki reaction to install the isopropenyl group
5Intermediate (11)Grubbs II catalystIntermediate (13)Ring-closing metathesis to form the 7-membered ring
6Intermediate from previous stepPd/C, H₂Rupestine G (and epimers)Final hydrogenation to yield the target molecule

Intermediate in Agrochemical Synthesis

In addition to its role in pharmaceuticals, this compound is an important intermediate for the synthesis of agrochemicals, such as pesticides and dyes. guidechem.comgoogle.com The pyridine ring is a common feature in many commercially successful pesticides. The specific reactivity of this compound allows for its incorporation into larger, more complex structures with desired herbicidal, insecticidal, or fungicidal properties. shyzchem.com

Formulation of Pesticides and Herbicides

This compound is an important organic synthesis intermediate widely utilized in the agrochemical industry. guidechem.comshyzchem.com It serves as a key building block in the production of a range of pesticides and herbicides designed to protect crops from pests and unwanted vegetation. chemimpex.comguidechem.comchemicalbook.comgoogle.com The presence of the bromine atom on the pyridine ring provides a reactive site for synthetic chemists to perform further chemical modifications, such as cross-coupling reactions, to build the final active agrochemical ingredients. chemicalbook.com

Crop Protection and Yield Enhancement

The application of this compound in the formulation of agrochemicals directly contributes to enhanced crop protection and improved agricultural yields. chemimpex.com Herbicides and fungicides derived from this compound help manage weed growth and protect plants from diseases, which are critical factors in maximizing farm productivity and ensuring food security. nbinno.com

By serving as a precursor to these complex agrochemical agents, this compound plays a foundational role in modern agriculture. nbinno.comnbinno.com The development of these specialized chemicals allows for more effective and selective crop protection, which helps in reducing crop losses and ultimately enhancing the yield. nbinno.com Research in agricultural science focuses on creating more sustainable solutions, and versatile building blocks like this compound are integral to the development of these advanced crop protection agents. nbinno.com

Role in Material Science

In addition to its role in agrochemicals, this compound is a valuable compound in the field of material science. chemimpex.comshyzchem.com Its distinct chemical properties are leveraged to create advanced materials with improved durability and specific functionalities. chemimpex.com

Precursor for Polymers and Coatings

This compound is utilized in the synthesis of advanced polymers and coatings. chemimpex.com These materials are designed to offer enhanced durability and greater resistance to various environmental factors. The pyridine-based structure can be incorporated into polymer chains to impart specific thermal or chemical properties to the final material. The reactivity of the carbon-bromine bond allows for polymerization reactions, making it a useful monomer or cross-linking agent in the creation of specialized polymers.

Development of Organic Semiconductors and Light-Emitting Diodes (LEDs)

Halogenated heterocyclic compounds are foundational building blocks in the field of organic electronics. While specific research detailing the direct use of this compound in high-performance organic light-emitting diodes (OLEDs) is emerging, its classification as a relevant chemical intermediate for OLED materials points to its potential in this sector. bldpharm.com The development of materials for organic electronics, such as OLEDs, often involves the synthesis of complex conjugated molecules where pyridine derivatives can play a crucial role in tuning the electronic and photophysical properties. nih.govfrontiersin.org The general utility of brominated aromatics as precursors for creating the larger, more complex molecules needed for these applications is well-established. processpointchem.com

Ligand Synthesis for Metal Complexes

This compound is a documented precursor for the synthesis of specific ligands used to form metal complexes. Notably, it is used as a starting material to prepare bipyridine derivatives, such as 6,6′-dimethyl-3,3′-bipyridine. sigmaaldrich.com Bipyridines are a class of highly effective and widely studied chelating ligands in coordination chemistry, known for their ability to form stable complexes with a wide variety of metal ions.

The synthesis process typically involves a coupling reaction at the bromine position, allowing two pyridine rings to be linked. These resulting bipyridine ligands can then be reacted with metal salts to form complexes with applications in catalysis, materials science, and analytical chemistry.

Spectroscopic Characterization and Structural Analysis of 5 Bromo 2 Methylpyridine and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., C-H···N interactions)

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondC-HN2.2 - 3.0

This table presents typical distances for C-H···N hydrogen bonds and is for illustrative purposes.

Conformational Analysis in Crystalline State

The conformational analysis of 5-bromo-2-methylpyridine in the crystalline state is expected to be relatively straightforward due to the rigid nature of the pyridine (B92270) ring. Based on the analysis of its isomer, 2-bromo-5-methylpyridine (B20793), the molecule is anticipated to be planar. iucr.org In the reported structure of 2-bromo-5-methylpyridine, the molecule lies on a crystallographic plane of symmetry, confirming its planarity. iucr.org

The substituents on the pyridine ring, the bromine atom and the methyl group, will lie in the same plane as the aromatic ring. The planarity of the molecule facilitates the formation of the aforementioned C—H···N intermolecular interactions, allowing for an efficient packing arrangement in the crystal lattice. The orientation of the methyl group relative to the nitrogen atom and the bromine atom is fixed due to the aromatic nature of the pyridine ring, thus preventing the existence of different rotational conformers in the solid state.

Dihedral AngleAtoms InvolvedExpected Value (°)
C-C-C-C (ring)All ring carbons~0
C-C-C-BrRing carbons and bromine~0
N-C-C-CH₃Ring atoms and methyl carbon~0

This table illustrates the expected planarity of the this compound molecule based on the known structure of similar pyridine derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to exhibit absorption bands corresponding to electronic transitions within the pyridine ring. Aromatic systems like pyridine typically display two main types of transitions: π → π* and n → π*.

The π → π* transitions are generally of high intensity and occur at shorter wavelengths. They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions are of lower intensity and occur at longer wavelengths. These transitions involve the excitation of a non-bonding electron, in this case from the nitrogen atom's lone pair, to an antibonding π* orbital.

The presence of substituents on the pyridine ring, namely the bromine atom and the methyl group, will influence the position and intensity of these absorption bands. The bromine atom, with its lone pairs of electrons, can participate in resonance with the π system of the ring, which may cause a bathochromic shift (a shift to longer wavelengths) of the π → π* bands. The methyl group, being an electron-donating group, can also slightly modify the energy levels of the molecular orbitals.

While specific experimental λmax values for this compound were not found in the surveyed literature, a general representation of its expected UV-Vis absorption is provided below.

Transition TypeExpected Wavelength Range (nm)Relative Intensity
π → π200 - 280High
n → π> 280Low

This table provides a generalized overview of the expected electronic transitions for a substituted pyridine like this compound.

Despite a comprehensive search for computational and theoretical studies focusing specifically on this compound, detailed published data for all the requested analyses could not be located. While numerous studies have been conducted on derivatives and analogous pyridine compounds, a dedicated, publicly available analysis covering the geometry optimization, frontier molecular orbitals, reactivity indices, molecular electrostatic potential, dipole moment, and ab initio vibrational spectra for this compound is not available in the searched scientific literature.

Computational studies, including Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the electronic structure and properties of molecules. Such studies have been performed on closely related molecules, for instance, derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001) and 5-bromo-3-nitropyridine-2-carbonitrile. mdpi.comresearchgate.netnih.gov These investigations typically employ methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to explore molecular geometries, electronic properties, and reactivity. mdpi.comnih.gov

For these related compounds, researchers have successfully calculated:

Optimized Geometries: Determining bond lengths and angles to predict the three-dimensional structure. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): Analyzing the highest occupied and lowest unoccupied molecular orbitals to understand chemical reactivity and electronic transitions. The energy gap between these orbitals is a key indicator of molecular stability. mdpi.comnih.gov

Reactivity Indices: Calculating parameters like chemical potential (μ), hardness (η), and the electrophilicity index (ω) from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. mdpi.comresearchgate.net

Vibrational Spectra: Using ab initio and DFT methods to predict infrared and Raman spectra, which correspond to the vibrational modes of the molecule. researchgate.netnih.govresearchgate.net

While the methodologies are well-established, the specific numerical results and detailed analyses for this compound itself are not present in the available literature. Therefore, the creation of the requested detailed article with specific data tables for this compound is not possible without the original research data.

Computational and Theoretical Investigations of 5 Bromo 2 Methylpyridine

Quantum Mechanical Investigations of Reaction Pathways and Transition States

Quantum mechanical methods are crucial for elucidating the intricate details of chemical reactions at the molecular level. bohrium.com For derivatives of 5-bromo-2-methylpyridine, computational techniques, particularly Density Functional Theory (DFT), have been employed to explore reaction mechanisms, frontier molecular orbitals (FMOs), and reactivity indices. mdpi.com Such computational analyses provide a deeper understanding of reaction pathways that are experimentally observed. smu.edu

One notable investigation focused on the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) and its N-acetylated derivative, N-[this compound-3-yl]acetamide, with various arylboronic acids. mdpi.com DFT studies were performed on the resulting novel pyridine (B92270) derivatives to shed light on their electronic properties and potential reaction pathways. mdpi.com The calculations were typically carried out using methods like B3LYP with a 6-31G(d,p) basis set. mdpi.com

The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in these studies. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. mdpi.com

In the study of 5-aryl-2-methylpyridin-3-amine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine, the HOMO and LUMO distributions were analyzed. It was observed that for many of the derivatives, the HOMO was primarily located on the 2-methylpyridin-3-amine moiety, while the LUMO was centered on the newly introduced aryl group. This distribution influences the charge transfer characteristics within the molecules. mdpi.com The molecular electrostatic potential (MEP) maps generated through these calculations also help in identifying the electron-rich and electron-deficient regions of the molecules, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com

Below is a table summarizing key computational data for a selection of derivatives synthesized from a this compound precursor, illustrating the application of quantum mechanical calculations. mdpi.com

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
5-(Phenyl)-2-methylpyridin-3-amine-5.413-1.1984.2152.112
5-(4-Methylphenyl)-2-methylpyridin-3-amine-5.297-1.1344.1632.345
5-(4-Methoxyphenyl)-2-methylpyridin-3-amine-5.201-1.1034.0982.761
5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine-5.732-1.6784.0543.543
N-[5-(p-tolyl)-2-methylpyridin-3-yl]acetamide-5.876-1.4324.4443.876
N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide-5.765-1.3984.3674.543

Data derived from DFT calculations at the B3LYP/6-31G(d,p) level. mdpi.com

These quantum mechanical investigations are instrumental in rationalizing observed reaction outcomes and in designing new synthetic pathways by providing detailed electronic and energetic information about reactants, intermediates, transition states, and products. mdpi.comdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.govnih.gov These models are built on the principle that the structural features of a molecule determine its activity and properties. For substituted pyridines, including derivatives of this compound, QSAR studies can be valuable for predicting biological effects like toxicity. nih.gov

A QSAR study on the toxicity of 21 substituted pyridines established a mathematical relationship between molecular descriptors and the observed toxicity. nih.gov Such models can serve as predictive tools to estimate the potential toxicity of new or untested pyridine derivatives. nih.gov The process involves calculating a variety of molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. researchgate.netrasayanjournal.co.in

Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build QSAR models. researchgate.net These techniques identify the descriptors that have the most significant correlation with the biological activity and combine them into a predictive equation. nih.govresearchgate.net

The types of descriptors frequently used in QSAR/QSPR studies for heterocyclic compounds like substituted pyridines are summarized in the table below.

Descriptor ClassExamplesInformation Encoded
Electronic HOMO/LUMO energies, Dipole moment, Atomic chargesElectron distribution, reactivity, ability to participate in electrostatic interactions. researchgate.net
Steric Molar refractivity (MR), Molecular weight (MW), Volume, Surface areaSize and shape of the molecule, which can influence binding to a receptor. rasayanjournal.co.in
Hydrophobic LogP (Octanol-water partition coefficient)Lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). researchgate.net
Topological Connectivity indices, Wiener indexAtomic arrangement and branching of the molecular skeleton. nih.gov
Quantum Chemical Hydration energy, PolarizabilityInteraction of the molecule with solvent and its response to an electric field. researchgate.net

While specific QSAR or QSPR models exclusively for this compound were not found, the methodologies applied to broader classes of substituted pyridines are directly applicable. nih.gov By developing such models, it would be possible to perform virtual screening of novel this compound derivatives to prioritize synthesis and testing of compounds with desired properties, such as enhanced biological activity or reduced toxicity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a detailed view of conformational changes and intermolecular interactions at an atomic level. mdpi.com This technique is widely applied to understand the behavior of complex biological systems and materials. nih.govnih.gov

For a molecule like this compound, MD simulations can offer insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. pitt.edunih.gov The simulation tracks the trajectory of each atom, revealing the accessible conformations and the energetic landscape associated with them. nih.gov

Key applications of MD simulations for studying this compound would include:

Conformational Analysis : Although the pyridine ring is rigid, the methyl group can rotate. MD simulations can explore the rotational dynamics of the methyl group and any subtle puckering or out-of-plane vibrations of the ring system. pitt.edu

Intermolecular Interactions : In the solid state, the crystal structure of 2-bromo-5-methylpyridine (B20793) reveals the presence of weak C—H⋯N interactions that link molecules into chains, with a notable absence of π–π stacking interactions. researchgate.net MD simulations in a simulated crystal or solution environment could provide a dynamic picture of these interactions, quantifying their strength and lifetime. mdpi.comnih.gov The simulation can also model interactions with solvent molecules, providing information on solvation shells and hydration dynamics.

Binding to Biological Targets : If this compound or its derivatives are investigated as potential ligands for a protein, MD simulations can be used to study the dynamics of the ligand-protein complex. acs.org This can reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding, and conformational changes in both the ligand and the protein upon binding. nih.gov

The general workflow for a standard MD simulation is presented in the table below.

StepDescriptionPurpose
1. System Setup The molecule (this compound) is placed in a simulation box, often with explicit solvent molecules (e.g., water).To create a realistic model of the system under investigation.
2. Energy Minimization The initial geometry of the system is optimized to remove any steric clashes or unfavorable contacts.To reach a low-energy starting conformation for the simulation.
3. Equilibration The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent to relax around the solute.To bring the system to the desired thermodynamic state (temperature, pressure) before collecting data.
4. Production Run The simulation is run for an extended period (nanoseconds to microseconds), and the atomic coordinates are saved at regular intervals.To generate a trajectory that samples the conformational space of the molecule. researcher.life
5. Analysis The saved trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), interaction energies, and radial distribution functions.To extract meaningful structural and dynamic information from the simulation. nih.gov

Through these detailed simulations, a comprehensive understanding of the dynamic behavior and interaction patterns of this compound can be achieved, complementing static experimental data from techniques like X-ray crystallography. pitt.eduresearchgate.net

Q & A

Q. What are standard methods for synthesizing this compound?

While specific protocols are not detailed in the provided evidence, synthesis typically involves bromination of 2-methylpyridine. For example:

  • Bromination : Radical-initiated bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) .
  • Purification : Column chromatography or recrystallization (commonly with solvents like hexane/ethyl acetate) to isolate the product .

Q. How can researchers characterize this compound experimentally?

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl and bromine positions).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (monoisotopic mass: 170.968 g/mol) .
  • Chromatography : HPLC or GC for purity assessment (>95% typical) .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound?

  • Cross-Coupling Reactions :
  • Suzuki Coupling : React with boronic acids (e.g., aryl/heteroaryl) using Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives .
  • Sonogashira Coupling : Couple with terminal alkynes (e.g., trimethylsilyl acetylene) to introduce ethynyl groups .
    • Nucleophilic Substitution : Replace bromine with nucleophiles (e.g., amines, alkoxides) under basic conditions .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

  • Piperidine Derivatives : Used to synthesize tert-butyl 4-(6-methylnicotinoyl)piperidine-1-carboxylate, a precursor for ligands targeting G protein-coupled receptors (GPCRs) .
  • Cardiovascular/Respiratory Drugs : Serves as a building block for compounds with vasodilatory or bronchodilatory activity .

Q. What mechanistic insights exist for bromination and coupling reactions involving this compound?

  • Radical Bromination : Initiated by NBS under light, forming a bromine radical that abstracts hydrogen from the methyl group, followed by Br₂ addition .
  • Catalytic Cycles : Pd-catalyzed couplings involve oxidative addition of the C–Br bond to Pd(0), transmetallation with organometallic reagents (e.g., boronic acids), and reductive elimination to form C–C bonds .

Q. How can researchers resolve contradictions in reaction yields for cross-coupling reactions?

  • Optimization Steps :

Ligand Screening : Test phosphine ligands (e.g., XPhos, SPhos) to enhance catalytic efficiency.

Solvent Effects : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

Temperature Control : Lower temperatures (e.g., 60–80°C) reduce side reactions .

Methodological Recommendations

Q. What safety precautions are critical when handling this compound?

  • Hazard Classifications : Skin/Eye Irritant (Category 2).
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation .

Q. How to design experiments for analyzing degradation products of this compound?

  • Stability Studies : Expose to heat/light and monitor via LC-MS.
  • Hydrolysis Pathways : Test in acidic/basic conditions (e.g., H₂O/MeOH with HCl or NaOH) to identify debromination or ring-opening products .

Key Citations

  • Synthesis of nicotinic ligands: Radical bromination and coupling steps .
  • Application in GPCR-targeting probes: Piperidine derivative synthesis .
  • Cross-coupling methodologies: Suzuki and Sonogashira reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.